molecular formula C8H9N B086018 2-Methyl-5-vinylpyridine CAS No. 140-76-1

2-Methyl-5-vinylpyridine

Cat. No.: B086018
CAS No.: 140-76-1
M. Wt: 119.16 g/mol
InChI Key: VJOWMORERYNYON-UHFFFAOYSA-N
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Description

2-Methyl-5-vinylpyridine is an organic compound with the molecular formula C8H9N. It is a clear to faintly opalescent liquid that is used primarily as a monomer for resins, an oil additive, an ore flotation agent, and a dye acceptor . This compound is known for its versatility in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-vinylpyridine can be achieved through several methods. One notable method involves the reduction of methyl 6-methylnicotinate to 2-methyl-5-pyridyl formaldehyde, followed by the preparation of a phosphorus ylide reagent. The final step involves the reaction of 2-methyl-5-pyridyl formaldehyde with the phosphorus ylide reagent to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. This reaction is carried out at high temperatures (200–300°C) and pressures (12–13 MPa) to achieve a good yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-vinylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Poly-2-methyl-5-vinylpyridine: Formed through polymerization.

    Salts: Formed through neutralization reactions.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-vinylpyridine is unique due to its vinyl group, which allows it to undergo polymerization reactions, making it valuable in the production of resins and other polymers. Its ability to act as a monomer for various industrial applications sets it apart from other similar compounds .

Properties

IUPAC Name

5-ethenyl-2-methylpyridine
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InChI

InChI=1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3
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InChI Key

VJOWMORERYNYON-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=C(C=C1)C=C
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Molecular Formula

C8H9N
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Related CAS

25038-86-2
Record name Pyridine, 5-ethenyl-2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID2059699
Record name 2-Methyl-5-vinylpyridine
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Molecular Weight

119.16 g/mol
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Physical Description

Pyridine, 2-methyl-5-vinyl- is a clear to faintly opalescent liquid. Used as a monomer for resins, as an oil additive, ore flotation agent; and dye acceptor. (EPA, 1998), Clear to slightly opalescent liquid; [HSDB]
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Boiling Point

358 °F at 760 mmHg (EPA, 1998), 181 °C
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Flash Point

165 °F (EPA, 1998), 73.9 °C (Open cup)
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Density

0.978 to 0.982 at 68 °F (EPA, 1998), 0.978-0.982 @ 20 °C/20 °C
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Vapor Pressure

1.18 [mmHg], 1.18 mm Hg @ 25 °C
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Color/Form

Clear to faintly opalescent liquid

CAS No.

140-76-1, 25038-86-2
Record name PYRIDINE, 2-METHYL-5-VINYL-
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Record name 2-METHYL-5-VINYLPYRIDINE
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Melting Point

6.3 °F Freezing point (anhydrous ) (EPA, 1998)
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Synthesis routes and methods I

Procedure details

Water (10 mL) was added to a mixture of potassium vinyltrifluoroborate (6.35 g, 47.4 mmol, Aldrich), 5-bromo-2-methylpyridine (8.00 g, 46.5 mmol,), triphenylphosphine (0.732 g, 2.79 mmol) and Cs2CO3 (45.5 g, 140 mmol) in a 500 mL round-bottom flask with stir bar. The flask was evacuated and purged with nitrogen (3 cycles), and the mixture was heated under nitrogen at 75-80° C. for 19 hours, and then cooled to room temperature. The mixture was diluted with water (100 mL) and hexanes (50 mL), and the aqueous layer was drawn off and extracted with ether-hexanes (4:1, 50 mL). The combined organic phases were washed with brine (25 mL), dried over Na2SO4 and distilled at atmospheric pressure to a volume of ca. 10 mL. The residue was distilled under vacuum (90-100° C./20 Torr) to provide the title compound: 1H NMR (400 MHz, methanol-d4) δ ppm 2.51 (s, 3 H) 5.35 (d, J=11.1 Hz, 1 H) 5.86 (d, J=17.8 Hz, 1 H) 6.74 (dd, J=17.8, 11.1 Hz, 1 H) 7.27 (d, J=7.9 Hz, 1 H) 7.84 (dd, J=8.3, 2.4 Hz, 1 H) 8.40 (d, J=2.0 Hz, 1 H).
Quantity
6.35 g
Type
reactant
Reaction Step One
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8 g
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reactant
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Quantity
0.732 g
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reactant
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Cs2CO3
Quantity
45.5 g
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reactant
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10 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

methyl acrylate.methacrylic acid copolymer (molar ratio=2.4:1.9:1) (this copolymer being soluble in water at a pH lower than 4 or higher than 7 but not soluble in water at a pH of 4-7) and 100 g of ethylcellulose (ethoxy content: 48-50 w/w %) were dissolved in 2 liters of methanol, and 300 g of the glutathion-containing granules were dispersed therein. 2 liters of acetone and 8 liters of n-hexane were added gradually to the dispersion. The microcapsules thus formed were recovered by filtration, and washed with acetone-n-hexane (1:2) and n-hexane, successively. After said microcapsules were dried, microcapsules which passed through JIS standard sieve (500μ aperture) but did not pass through JIS standard sieve (105μ aperture) were collected. 467 g of glutathion-containing microcapsules which met the requirements of "Fine Granules" specified in THE PHARMACOPOEIA OF JAPAN 9th-Edition were thereby obtained.
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2 L
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8 L
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0 (± 1) mol
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[Compound]
Name
ethylcellulose
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100 g
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2 L
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Synthesis routes and methods III

Procedure details

The title compound was prepared by following general procedure 2. 5-Bromo-2-methyl pyridine (5 g, 29.0 mmol) was dissolved in DMF:THF (3:1, 35 mL): tributylvinyltin (10.2 g, 31.9 mmol) and Pd(PPh3)4 (0.44 g, 0.432 mmol) was added to this solution at RT under nitrogen and was heated at 100° C. for 2 h. After completion of the reaction (TLC), the reaction mixture was cooled to RT and diluted with water (350 mL) and extracted with ethyl acetate (3×200 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure using rotary evaporator below 40° C. The crude was purified through column chromatography (6% ethylacetate:hexane in silica 100-200 mesh, Diameter of column—2.5cm, Height of silica—approx. 5 inch) to provide 2-methyl-5-vinylpyridine as a light yellow oil (1.6 g, 47% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
35 mL
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solvent
Reaction Step One
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10.2 g
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reactant
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Quantity
0.44 g
Type
catalyst
Reaction Step Two
Name
Quantity
350 mL
Type
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of methyltriphenylphosphonium bromide (62.54 g, 0.175 mol) in THF (150 mL) at −78° C. under nitrogen was added 2.5 M of n-butyllithium in hexane (69 mL, 0.17 mol) over a period of 1 hr. The mixture was warmed to room temperature to give a deep yellow ylide solution. To the ylide solution, cooled in ice, was introduced a solution of 6-methylnicotinaldehyde (18.63 g, 0.146 mol) in THF (50 mL). The reaction mixture was warmed to room temperature and stirred for 2 hours. The resulting suspension was heated to 60° C. over 30 minutes and stirred at 60° C. for 1 hour. After cooling, the reaction mixture was diluted with water and extracted with EtOAc. The organic layer was separated and washed with brine, dried (MgSO4), and concentrated. The residue was purified by silica gel column (0-10% EtOAc/hexane) to afford the title compound.
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50 mL
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62.54 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-vinylpyridine
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2-Methyl-5-vinylpyridine
Reactant of Route 3
2-Methyl-5-vinylpyridine
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-vinylpyridine
Reactant of Route 5
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2-Methyl-5-vinylpyridine
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-vinylpyridine
Customer
Q & A

Q1: What is the molecular formula and weight of 2-methyl-5-vinylpyridine?

A1: this compound has the molecular formula C8H9N and a molecular weight of 119.16 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: Infrared spectroscopy has been used to confirm the presence of the quarternary pyridinium group in this compound copolymers []. Additionally, UV spectrophotometry has been employed to monitor the degree of N-oxidation in copolymers containing this compound [].

Q3: What is the impact of water absorption on the properties of this compound homopolymers?

A3: While this compound homopolymers share several mechanical and electrical properties with polystyrene, their water absorption capacity leads to poor outdoor durability and deterioration of properties upon prolonged exposure to humidity [].

Q4: How does the incorporation of this compound affect the properties of butadiene copolymers?

A4: Introducing this compound into butadiene copolymers allows for hydrogen bonding, leading to increased moduli even above the glass transition temperature [].

Q5: How does the presence of this compound influence the formation of acrylonitrile copolymers?

A5: The presence of this compound during acrylonitrile copolymerization with a chlorate-sulfite redox catalyst impacts both molecular weight and polymer grain size. Fractions with lower molecular weight or smaller grain size tend to contain higher amounts of this compound [].

Q6: Can this compound be used in the development of metal-polymer catalysts for benzene hydrogenation?

A6: Yes, platinum complexes with poly-2-methyl-5-vinylpyridine demonstrate higher catalytic activity in benzene hydrogenation, especially in the production of cyclohexene [].

Q7: What are some potential applications of this compound copolymers in drug delivery?

A7: Copolymers of N-vinylpyrrolidone and this compound have shown potential as a component in nasal sprays for the prevention of influenza and other viral respiratory infections [, ]. Additionally, N-vinylpyrrolidone and this compound copolymers have been investigated for their ability to potentiate the analgesic effect of morphine hydrochloride [].

Q8: How are this compound copolymers used in membrane technology?

A8: this compound has been used in the development of anion exchange membranes [, ]. Copolymers of this compound with vinyl chloride or vinyl acetate have been used in the synthesis of proton-conductive composite membranes for fuel cells []. Grafting this compound onto polyethylene films can create anionite membranes for selective carbon dioxide transfer [].

Q9: Are there any applications of this compound in the field of polymer-supported reagents?

A9: Yes, a hemin copolymer incorporating this compound has been synthesized and used as a polymer-supported reagent for nucleophilic substitution reactions of alkyl halides [].

Q10: Can this compound be used to enhance the sorption properties of materials?

A10: Yes, incorporating this compound in highly permeable sorbents enhances their ability to complex and sorb platinum, iridium, and osmium from solutions containing K2PtCl4, K2IrCl6, and K2OsCl6 [].

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